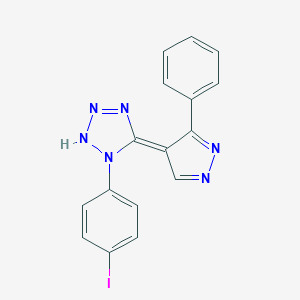
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is not fully understood. However, it has been suggested that this compound acts as a potent inhibitor of various enzymes and proteins, including COX-2, MMPs, and HDACs. These enzymes and proteins play a crucial role in the development and progression of various diseases, and inhibition of these targets by (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole may lead to the suppression of disease progression.
Biochemical and Physiological Effects:
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to inhibit the growth of various cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is its ability to inhibit various enzymes and proteins, making it a potent candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the research on (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole. One of the most significant directions is the development of novel drug candidates based on this compound. The identification of new targets for this compound and the optimization of its pharmacological properties may lead to the development of potent drugs for the treatment of various diseases. Another future direction is the investigation of the potential applications of this compound in materials science and catalysis.
Conclusion:
In conclusion, (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is a promising compound with potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. The synthesis of this compound can be achieved through several methods, and it has shown promising results in scientific research. The mechanism of action of this compound is not fully understood, but it has been suggested to act as a potent inhibitor of various enzymes and proteins. (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has various biochemical and physiological effects, and its future directions include the development of novel drug candidates and investigation of potential applications in materials science and catalysis.
Métodos De Síntesis
The synthesis of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole can be achieved through several methods. One of the most common methods is the reaction between 4-iodoaniline and 3-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of sodium azide and copper (I) iodide. The reaction takes place under reflux conditions in DMF (Dimethylformamide) solvent for several hours, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
Nombre del producto |
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
Fórmula molecular |
C16H11IN6 |
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C16H11IN6/c17-12-6-8-13(9-7-12)23-16(20-21-22-23)14-10-18-19-15(14)11-4-2-1-3-5-11/h1-10H,(H,20,22)/b16-14+ |
Clave InChI |
XSNFEQGKMFSYRQ-JQIJEIRASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C\2=NN=C/C2=C\3/N=NNN3C4=CC=C(C=C4)I |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)I |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)




![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)